(5-Phenylpyrimidin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11N3·HCl and a molecular weight of 221.69 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-Phenylpyrimidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or imine.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitriles or imines.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-Phenylpyrimidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (5-Phenylpyrimidin-2-yl)methanamine
- (5-Phenylpyrimidin-2-yl)methanol
- (5-Phenylpyrimidin-2-yl)acetonitrile
Uniqueness
(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-phenylpyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9;/h1-5,7-8H,6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRMQVXJZFUDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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